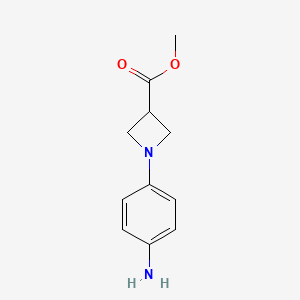

Methyl 1-(4-aminophenyl)azetidine-3-carboxylate

Description

Methyl 1-(4-aminophenyl)azetidine-3-carboxylate is a heterocyclic compound featuring an azetidine ring substituted at the 1-position with a 4-aminophenyl group and at the 3-position with a methyl ester. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in immunomodulation and receptor targeting. The compound is synthesized via reductive amination or coupling reactions, as demonstrated in the preparation of related intermediates (e.g., 45% yield for a methyl ester intermediate in ). Its molecular framework allows for derivatization at the phenyl or azetidine moieties, enabling structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

methyl 1-(4-aminophenyl)azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-4-2-9(12)3-5-10/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGWKLRKBZGPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695065 | |

| Record name | Methyl 1-(4-aminophenyl)azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887595-92-8 | |

| Record name | Methyl 1-(4-aminophenyl)-3-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887595-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(4-aminophenyl)azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 1-(4-aminophenyl)azetidine-3-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of various biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammation. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds with biological targets, while the azetidine ring can interact with enzymes and receptors. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Ester vs. This suggests the methyl ester may act as a prodrug.

- Aromatic Substituents: The 4-aminophenyl group in the target compound facilitates hydrogen bonding, critical for receptor interactions. Analogs with electron-withdrawing groups (e.g., cyano in 0.88-similarity compound) may alter electronic profiles and binding affinities.

- Complex Substituents : Compounds like 20b () and 6k () incorporate bulky or halogenated groups, enhancing receptor selectivity or metabolic stability. For example, 20b’s bromophenyl-dihydroisoxazole moiety improves S1P1 agonism, a mechanism explored for multiple sclerosis therapy.

Key Observations:

- Synthetic Accessibility : The target compound’s moderate yield (45%) reflects challenges in optimizing reductive amination. Higher yields for analogs like 6k (56%) may arise from steric or electronic stabilization during purification.

- Lipophilicity : The methyl ester in the target compound (predicted LogP 1.8) is less lipophilic than analogs with halogenated or bulky substituents (e.g., 6k: LogP 3.2), suggesting tailored pharmacokinetic profiles.

Biological Activity

Methyl 1-(4-aminophenyl)azetidine-3-carboxylate is a compound belonging to the azetidine family, characterized by a five-membered nitrogen-containing ring. This compound has gained attention due to its potential biological activities linked to its unique structural features, including an amino group on the aromatic ring and a carboxylate moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : Approximately 218.25 g/mol

- CAS Number : 887596-08-9

The structure of this compound includes:

- An azetidine ring

- An amino group at the para position of the phenyl ring

- A methyl ester functional group

Anticancer Potential

Research indicates that compounds with similar azetidine structures exhibit significant anticancer properties. For instance, studies have shown that methyl esters of azetidine derivatives can enhance cellular potency against various cancer cell lines by improving membrane permeability, thereby functioning as prodrugs within cells .

Table 1: Anticancer Activity of Related Azetidine Compounds

| Compound Name | Cancer Cell Line | EC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | |

| Methyl ester analog | MDA-MB-468 | 2.5 | |

| Salicylic acid derivative | MDA-MB-231 | 0.52 |

The biological activity of this compound is hypothesized to involve:

- Inhibition of STAT3 Pathway : Similar azetidine derivatives have demonstrated the ability to inhibit the STAT3 signaling pathway, which is often upregulated in cancers .

- Prodrug Activation : The methyl ester form may enhance cellular uptake and be converted into active carboxylic acid forms within cells, increasing efficacy against cancer cells .

Study on Azetidine Derivatives

A study focused on novel azetidine amides found that modifications to the azetidine structure significantly impacted their biological activity. The introduction of various functional groups, including methyl esters, resulted in improved cellular activities against breast cancer cell lines .

Structure-Activity Relationship (SAR)

Research into the SAR of azetidine derivatives has revealed that:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.